benzyl 2-{[3-(1,3-benzothiazol-2-yl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate
Description
Benzyl 2-{[3-(1,3-benzothiazol-2-yl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate is a complex organic compound that features a benzothiazole moiety fused with a chromenone structure. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.
Properties
IUPAC Name |
benzyl 2-[3-(1,3-benzothiazol-2-yl)-2-methyl-4-oxochromen-7-yl]oxyacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19NO5S/c1-16-24(26-27-20-9-5-6-10-22(20)33-26)25(29)19-12-11-18(13-21(19)32-16)30-15-23(28)31-14-17-7-3-2-4-8-17/h2-13H,14-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCHCLLFTXPGDAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC(=O)OCC3=CC=CC=C3)C4=NC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl 2-{[3-(1,3-benzothiazol-2-yl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate typically involves multi-step organic reactions. One common method includes the initial formation of the benzothiazole ring through the reaction of 2-aminobenzenethiol with an appropriate acid chloride . This intermediate is then coupled with a chromenone derivative under specific conditions to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions are often employed to streamline the synthesis process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-{[3-(1,3-benzothiazol-2-yl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that derivatives of benzothiazole, including compounds similar to benzyl 2-{[3-(1,3-benzothiazol-2-yl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate, exhibit notable antimicrobial properties. For instance, studies have shown that benzothiazole derivatives can inhibit the growth of various bacterial strains and fungi, making them candidates for developing new antimicrobial agents .
Anticancer Properties
The compound's structural features suggest potential anticancer activity. Compounds containing benzothiazole and coumarin moieties have been investigated for their cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colorectal cancer). The presence of the benzothiazole ring enhances the compound's ability to induce apoptosis in cancer cells .
Neuroprotective Effects
Recent studies indicate that benzothiazole derivatives may possess neuroprotective properties, particularly in the context of neurodegenerative diseases like Alzheimer's. Compounds with similar structures have been shown to inhibit acetylcholinesterase activity, which is crucial for maintaining acetylcholine levels in the brain. This inhibition could potentially alleviate cognitive decline associated with Alzheimer's disease .
In Vitro Studies
In vitro studies have been conducted to evaluate the biological activities of related compounds. For example, compounds derived from benzothiazoles have been tested for their inhibitory effects on enzymes such as monoamine oxidase and cholinesterase, demonstrating promising results that suggest their use in treating depression and cognitive disorders .
Case Studies
A notable case study involved a series of benzothiazole-acetate derivatives tested for their cytotoxicity against various cancer cell lines. Among these, specific derivatives showed IC50 values below 10 µM, indicating strong anticancer potential . Additionally, compounds exhibiting dual inhibitory activity against both monoamine oxidase A and B were highlighted for their potential in treating neurodegenerative diseases complicated by depression .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of benzyl 2-{[3-(1,3-benzothiazol-2-yl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but molecular docking studies suggest strong binding affinity to proteins involved in disease pathways .
Comparison with Similar Compounds
Similar Compounds
- Benzyl (1,3-benzothiazol-2-ylthio)acetate
- 2-(1,3-Benzothiazol-2-ylthio)ethylthio-1,3-benzothiazole
- 3-Benzoyl-1,3-benzothiazol-2(3H)-one
Uniqueness
Benzyl 2-{[3-(1,3-benzothiazol-2-yl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate is unique due to its combined benzothiazole and chromenone structures, which confer distinct chemical and biological properties.
Biological Activity
Benzyl 2-{[3-(1,3-benzothiazol-2-yl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and anti-inflammatory applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
Molecular Formula : C₁₉H₁₅N₃O₃S
Molecular Weight : 357.42 g/mol
CAS Number : Not specified in the available literature.
IUPAC Name : this compound
The compound features a benzothiazole moiety linked to a chromenone structure, which is known for its diverse biological activities.
Anticancer Activity
Recent studies have demonstrated that benzothiazole derivatives exhibit notable anticancer properties. For instance, compounds similar to this compound have been shown to inhibit the proliferation of various cancer cell lines, including A431 (human epidermoid carcinoma), A549 (lung cancer), and H1299 (non-small cell lung cancer) cells. The mechanism of action often involves the induction of apoptosis and cell cycle arrest through the inhibition of key signaling pathways such as AKT and ERK .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A431 | 1.5 | Apoptosis induction |
| A549 | 2.0 | Cell cycle arrest |
| H1299 | 1.8 | AKT/ERK pathway inhibition |
Anti-inflammatory Activity
In addition to its anticancer properties, benzothiazole derivatives have been reported to possess anti-inflammatory effects. Studies indicate that these compounds can significantly reduce levels of pro-inflammatory cytokines such as IL-6 and TNF-α. This dual action makes them promising candidates for treating conditions where inflammation is a contributing factor to tumor progression .
Mechanistic Studies
Mechanistic studies have revealed that this compound may exert its biological effects through multiple pathways:
- Inhibition of Cell Proliferation : The compound has been shown to inhibit cell growth by inducing apoptosis in cancer cells.
- Cytokine Modulation : It reduces the secretion of inflammatory cytokines, thereby potentially ameliorating tumor-associated inflammation.
- Signal Transduction Pathway Interference : The inhibition of AKT and ERK pathways suggests a targeted approach to disrupt survival signals in cancer cells .
Case Studies
In a study focused on the synthesis and biological evaluation of novel benzothiazole compounds, researchers found that specific modifications to the benzothiazole structure enhanced its anticancer activity significantly. For example, compound B7 exhibited IC50 values comparable to established chemotherapeutics while also demonstrating anti-inflammatory properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
